Cas no 1810-72-6 (2,6-Dichloroquinoline)

2,6-Dichloroquinoline is a chlorinated quinoline derivative with the molecular formula C₉H₅Cl₂N. This heterocyclic compound is characterized by its two chlorine substituents at the 2- and 6-positions of the quinoline ring, which enhance its reactivity and utility in organic synthesis. It serves as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals, particularly in the synthesis of antimalarial and antimicrobial agents. The electron-withdrawing effects of the chlorine atoms facilitate further functionalization, making it valuable for cross-coupling reactions and nucleophilic substitutions. Its high purity and stability under standard conditions ensure consistent performance in research and industrial applications.
2,6-Dichloroquinoline structure
2,6-Dichloroquinoline structure
Product Name:2,6-Dichloroquinoline
CAS No:1810-72-6
MF:C9H5Cl2N
MW:198.048700094223
MDL:MFCD03427194
CID:42026
PubChem ID:607502
Update Time:2025-10-22

2,6-Dichloroquinoline Chemical and Physical Properties

Names and Identifiers

    • 2,6-Dichloroquinoline
    • 2,6-Dichloro-quinoline
    • 2,6-Dichlor-chinolin
    • 2-chloro-6-chloroquinoline
    • Quinoline,2,6-dichloro
    • Quinoline, 2,6-dichloro-
    • LPDFGLZUUCLXGM-UHFFFAOYSA-N
    • 2, 6-Dichloro-quinoline
    • 2,6-dichoroquinoline
    • 2,6-dichloro quinoline
    • Quinoline,2,6-dichloro-
    • TRA0080356
    • AM84631
    • BC202862
    • SY024410
    • D5429
    • BB 02618
    • SCHEMBL198060
    • BB 0261860
    • 1810-72-6
    • 2,5-diethoxy-4-nitro-benzanilide
    • AS-19968
    • 2,6-Dichloroquinoline, 97%
    • DTXSID00345842
    • AC-9607
    • J-011558
    • MFCD03427194
    • A4011
    • FT-0654284
    • CS-W015658
    • AKOS013153472
    • EN300-1235001
    • DTXCID90296915
    • DB-020191
    • MDL: MFCD03427194
    • Inchi: 1S/C9H5Cl2N/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H
    • InChI Key: LPDFGLZUUCLXGM-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2C(=CC=C(N=2)Cl)C=1

Computed Properties

  • Exact Mass: 196.98000
  • Monoisotopic Mass: 196.9799046g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.3
  • Topological Polar Surface Area: 12.9

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.407
  • Melting Point: 160.0 to 164.0 deg-C
  • Boiling Point: 172°C/13mmHg(lit.)
  • Flash Point: 158.3 °C
  • PSA: 12.89000
  • LogP: 3.54160
  • Solubility: Not determined

2,6-Dichloroquinoline Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305 + P351 + P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:Store at room temperature
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S36

2,6-Dichloroquinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,6-Dichloroquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A189006726-25g
2,6-Dichloroquinoline
1810-72-6 97%
25g
$321.30 2023-09-02
Alichem
A189006726-100g
2,6-Dichloroquinoline
1810-72-6 97%
100g
$788.98 2023-09-02
Fluorochem
223672-1g
2,6-Dichloroquinoline
1810-72-6 95%
1g
£14.00 2022-02-28
Fluorochem
223672-5g
2,6-Dichloroquinoline
1810-72-6 95%
5g
£56.00 2022-02-28
Fluorochem
223672-10g
2,6-Dichloroquinoline
1810-72-6 95%
10g
£106.00 2022-02-28
Fluorochem
223672-25g
2,6-Dichloroquinoline
1810-72-6 95%
25g
£193.00 2022-02-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R029204-1g
2,6-Dichloroquinoline
1810-72-6 97%
1g
¥72 2024-05-25
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R029204-5g
2,6-Dichloroquinoline
1810-72-6 97%
5g
¥350 2024-05-25
TRC
D438313-10mg
2,6-Dichloroquinoline
1810-72-6
10mg
$ 50.00 2022-06-05
TRC
D438313-50mg
2,6-Dichloroquinoline
1810-72-6
50mg
$ 65.00 2022-06-05

2,6-Dichloroquinoline Production Method

2,6-Dichloroquinoline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1810-72-6)2,6-Dichloroquinoline
Order Number:A4011
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:03
Price ($):189.0/559.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:1810-72-6)2,6-DICHLOROQUINOLINE
Order Number:sfd21706
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:39
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on 2,6-Dichloroquinoline

2,6-Dichloroquinoline: A Comprehensive Overview

2,6-Dichloroquinoline (CAS No. 1810-72-6) is a heterocyclic organic compound with a quinoline skeleton substituted by chlorine atoms at the 2 and 6 positions. This compound has been extensively studied for its unique chemical properties and potential applications in various fields. The quinoline framework is a fundamental structure in organic chemistry, and the introduction of chlorine substituents at specific positions significantly alters its electronic properties, making it a valuable compound for both academic research and industrial applications.

The synthesis of 2,6-dichloroquinoline involves several methods, including direct chlorination of quinoline derivatives and substitution reactions. Recent advancements in catalytic systems have enabled more efficient and selective synthesis routes, reducing the environmental footprint of production processes. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction rates and improve yields, which is particularly relevant for large-scale manufacturing.

One of the most notable applications of 2,6-dichloroquinoline is in the field of materials science. The compound serves as a precursor for the synthesis of advanced materials such as conductive polymers and metal-organic frameworks (MOFs). For instance, studies have demonstrated that 2,6-dichloroquinoline can be used to construct MOFs with high surface area and exceptional stability, making them ideal candidates for gas storage and catalytic applications. These findings highlight the importance of quinoline derivatives in modern materials research.

In pharmacology, 2,6-dichloroquinoline has been investigated for its potential as an intermediate in drug discovery. The compound's ability to act as a building block for bioactive molecules has led to its use in the development of antiviral and anticancer agents. Recent studies have shown that derivatives of 2,6-dichloroquinoline exhibit promising antiproliferative activity against various cancer cell lines, suggesting its potential role in oncology drug development.

The electronic properties of 2,6-dichloroquinoline make it an attractive candidate for optoelectronic applications. Research has focused on its use in organic light-emitting diodes (OLEDs) and photovoltaic devices. By incorporating 2,6-dichloroquinoline into conjugated systems, scientists have achieved enhanced charge transport properties and improved device efficiency. These advancements underscore the importance of understanding the relationship between molecular structure and electronic behavior in functional materials.

From an environmental perspective, the stability and biodegradability of 2,6-dichloroquinoline are critical considerations. Studies have shown that under certain conditions, the compound can undergo microbial degradation, reducing its persistence in ecosystems. This information is valuable for assessing the environmental impact of compounds derived from quinoline derivatives, particularly those used in industrial processes.

In conclusion, 2,6-dichloroquinoline (CAS No. 1810-72-6) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties make it an essential building block for materials science, pharmacology, and optoelectronics. As research continues to uncover new uses and improve synthesis methods, 2,6-dichloroquinoline will likely remain a focal point in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1810-72-6)2,6-Dichloroquinoline
A4011
Purity:99%/99%
Quantity:25g/100g
Price ($):189.0/559.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:1810-72-6)2,6-DICHLOROQUINOLINE
sfd21706
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email